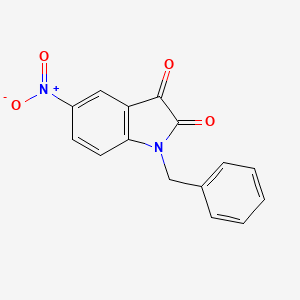

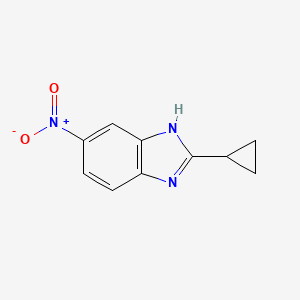

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

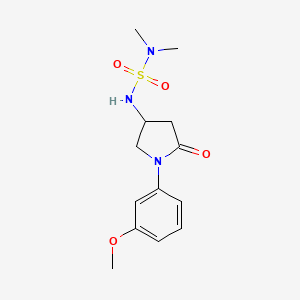

“1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione” is a research chemical . It has the molecular formula C15H10N2O4 and a molecular weight of 282.25 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to an indole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.25 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione serves as an intermediate in the synthesis of complex heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones, highlighting its versatility in organic synthesis. Such compounds are synthesized from commercially available precursors, demonstrating the utility of this compound in facilitating the preparation of pharmacologically relevant structures (Fernández, 2009).

Corrosion Inhibition

Recent studies have shown that derivatives of this compound can act as effective corrosion inhibitors. These derivatives have been tested for their ability to prevent corrosion of carbon steel in sea water, with promising results supported by both experimental and theoretical studies. This application is crucial for industries that rely on the longevity and durability of metal structures and components (Ahmed et al., 2018).

Photoreactivity and Molecular Transformations

Photoreactivity studies of this compound derivatives have led to the development of novel synthetic methodologies for the construction of complex heterocycles. These include the one-step syntheses of benz[f]indole-4,9-diones and indole-4,7-diones via regioselective photoaddition reactions. Such methodologies offer significant advancements in the synthesis of compounds with potential pharmacological activities (Kobayashi et al., 1993).

Antituberculosis Activity

Derivatives of this compound have been evaluated for their antituberculosis activity. Certain thiosemicarbazone derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of these compounds in the development of new antituberculosis agents. The structure-activity relationship studies provide valuable insights into designing more effective derivatives for combating tuberculosis (Karalı et al., 2007).

Chemosensor Applications

This compound derivatives have also been explored for their potential as chemosensors. Specifically, these compounds have been studied for the selective detection of metal ions, such as Fe3+, highlighting their applicability in environmental monitoring and analytical chemistry. The presence of functional groups capable of binding and chelating metal ions allows these compounds to serve as efficient chemosensors, providing a rapid and sensitive means to detect and quantify metal ions in various samples (Fahmi et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include 5-nitro-1-benzyl-isatin, bind with high affinity to multiple receptors . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

5-NITRO-1-BENZYL-ISATIN has been shown to possess various biological activities. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, isatin derivatives have been reported to show high-affinity binding to multiple receptors

Cellular Effects

Isatin derivatives have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isatin derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Isatin derivatives have been reported to show changes in their effects over time in laboratory settings

Dosage Effects in Animal Models

Isatin derivatives have been reported to show various effects at different dosages in animal models

Metabolic Pathways

Isatin derivatives have been reported to be involved in various metabolic pathways

Transport and Distribution

Isatin derivatives have been reported to show various effects on their localization or accumulation

Subcellular Localization

Isatin derivatives have been reported to show various effects on their activity or function

Eigenschaften

IUPAC Name |

1-benzyl-5-nitroindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-8-11(17(20)21)6-7-13(12)16(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWGZAGTABTYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)